(S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride (S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2416218-85-2
VCID: VC7051327
InChI: InChI=1S/C9H9F4N.ClH/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m0./s1
SMILES: CC(C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl
Molecular Formula: C9H10ClF4N
Molecular Weight: 243.63

(S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

CAS No.: 2416218-85-2

Cat. No.: VC7051327

Molecular Formula: C9H10ClF4N

Molecular Weight: 243.63

* For research use only. Not for human or veterinary use.

(S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride - 2416218-85-2

Specification

CAS No. 2416218-85-2
Molecular Formula C9H10ClF4N
Molecular Weight 243.63
IUPAC Name (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C9H9F4N.ClH/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m0./s1
Standard InChI Key OWBHILUDLKIQEF-JEDNCBNOSA-N
SMILES CC(C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

The compound’s structure consists of an ethanamine backbone bonded to a 2-fluoro-3-(trifluoromethyl)phenyl group, with the (S)-configuration at the chiral center. The hydrochloride salt formation improves aqueous solubility, critical for pharmacokinetic optimization. The molecular formula is C₉H₁₀ClF₄N, with a molecular weight of 243.63 g/mol .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS No.2416218-85-2
IUPAC Name(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine; hydrochloride
SMILESCC(C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl
InChI KeyOWBHILUDLKIQEF-JEDNCBNOSA-N

The trifluoromethyl (-CF₃) and fluorine substituents introduce strong electron-withdrawing effects, influencing electronic distribution and intermolecular interactions . X-ray crystallography of analogous compounds reveals that such substituents adopt planar conformations, stabilizing aromatic stacking interactions .

Stereochemical Considerations

Enantiomeric purity is critical for biological activity. The (S)-enantiomer’s synthesis typically involves asymmetric catalysis or chiral resolution of racemic mixtures. Comparative studies with its (R)-counterpart (CAS: 2230840-52-3) demonstrate divergent receptor-binding profiles, underscoring the importance of stereochemistry in drug design .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S)-1-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride proceeds via a multi-step route:

  • Friedel-Crafts Acylation: Introduction of the trifluoromethyl group to a fluorobenzene derivative.

  • Chiral Amine Formation: Asymmetric reduction of a ketone intermediate using catalysts like Ru-BINAP complexes to achieve >99% enantiomeric excess.

  • Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt.

Table 2: Synthetic Intermediates and Conditions

StepReactionReagents/ConditionsYield
1Friedel-Crafts AcylationAlCl₃, CF₃COCl, 0°C, 12h78%
2Asymmetric ReductionRu-BINAP, H₂ (50 psi), EtOH85%
3Salt FormationHCl (g), Et₂O, RT95%

Purification and Characterization

Purification via recrystallization from methanol/diethyl ether yields >98% purity. Characterization employs:

  • NMR Spectroscopy: Distinct signals for CF₃ (δ -62 ppm in ¹⁹F NMR) and amine protons (δ 1.3 ppm in ¹H NMR).

  • Chiral HPLC: Confirmation of enantiopurity using a Chiralpak AD-H column.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt enhances water solubility (>50 mg/mL) compared to the free base (<10 mg/mL). Stability studies indicate decomposition <2% after 6 months at -20°C under inert atmosphere .

Table 3: Physicochemical Data

PropertyValueMethod/Source
Melting Point158–160°C (dec.)DSC
LogP (Octanol/Water)2.08Calculated
Vapor Pressure0.7 ± 0.4 mmHg at 25°CTensiometry

Spectroscopic Profiles

  • IR Spectroscopy: N-H stretch at 3350 cm⁻¹; C-F stretches at 1120–1250 cm⁻¹.

  • Mass Spectrometry: [M+H]⁺ peak at m/z 244.1 (calc. 243.63).

Biological Activity and Mechanistic Insights

Neurotransmitter Receptor Interactions

Though direct data are sparse, structural analogs exhibit affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors, suggesting potential CNS applications. The fluorine atoms may enhance blood-brain barrier permeability via increased lipophilicity .

In Vitro Studies

Comparative Analysis with (R)-Enantiomer

Table 4: Enantiomer Comparison

Property(S)-Enantiomer(R)-Enantiomer
CAS No.2416218-85-22230840-52-3
Specific Rotation+24.5° (c=1, MeOH)-24.1° (c=1, MeOH)
MAO-B Inhibition50% at 10 μM32% at 10 μM

The (S)-enantiomer demonstrates superior MAO-B inhibition, likely due to stereospecific binding pocket interactions.

Future Directions

  • In Vivo Pharmacokinetics: Oral bioavailability and metabolite profiling.

  • Target Identification: High-throughput screening against GPCR libraries.

  • Formulation Development: Nanoemulsions to enhance CNS delivery.

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